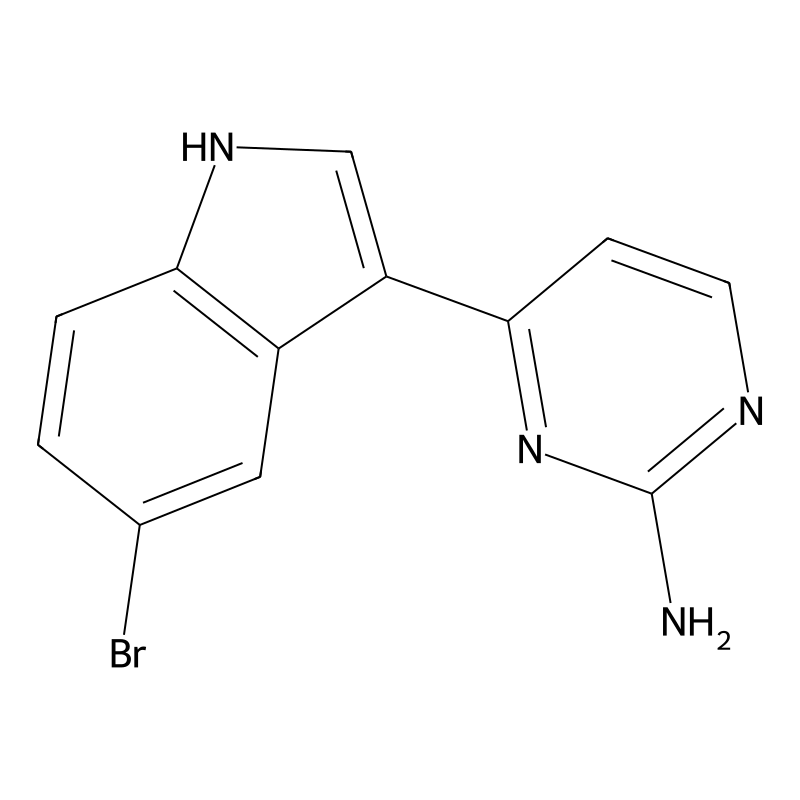4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Natural Product
4-(5-Bromo-1H-indol-3-yl)pyrimidin-2-amine, also known as Meridianin C, is a natural product isolated from the marine colonial tunicate Aplidium meridianum. PubChem:
Potential Biological Activity
Studies have investigated Meridianin C for potential antidiabetic properties. In vitro studies suggest it may increase cellular glucose uptake. Bio-protocol: However, more research is needed to understand its mechanisms and potential applications.
4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, also known as Meridianin C, is a naturally occurring compound derived from the marine colonial tunicate Aplidium meridianum. This compound features a bicyclic structure that consists of an indole ring and a pyrimidine ring. The indole ring has a bromine atom substituted at the fifth position, while an amine group is attached to the second position of the pyrimidine ring. The molecular formula for this compound is C₁₂H₉BrN₄, with a molecular weight of approximately 289.13 g/mol .
The unique combination of functional groups—indole, pyrimidine, amine, and bromine—has sparked interest in its potential biological activities, particularly in pharmacological research .
Due to its biological activities, 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine has potential applications in several fields:
- Pharmaceutical Development: As a candidate for antidiabetic and anticancer drugs.
- Biochemical Research: Useful in studies investigating glucose metabolism and cancer cell apoptosis.
The compound's unique structure may also make it suitable for developing new materials in medicinal chemistry.
Several compounds share structural or functional similarities with 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| Meridianin A | Indole and pyrimidine rings | Anticancer properties |
| 5-Bromoindole | Indole ring | Antimicrobial activity |
| Pyrimidin-2-amines | Pyrimidine core | Various biological activities |
Uniqueness: The key distinguishing feature of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is its specific bromination pattern on the indole ring combined with the amine functionality on the pyrimidine ring, which may contribute to its unique biological properties compared to other similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Wikipedia
Dates
Anti‑survival and pro‑apoptotic effects of meridianin C derivatives on MV4‑11 human acute myeloid leukemia cells
Hyorim Cho, Anil Kumar Yadav, Youngrok Do, Mihwa Heo, David Bishop-Bailey, Jinho Lee, Byeong-Churl JangPMID: 31789392 DOI: 10.3892/ijo.2019.4925
Abstract
Meridianin C is a marine natural product with anticancer activity. Several meridianin C derivatives (compounds 7a‑j) were recently synthesized, and their inhibitory effects on pro‑viral integration site for Moloney murine leukemia virus (PIM) kinases, as well as their antiproliferative effects on human leukemia cells, were reported. However, the anti‑leukemic effects and mechanisms of action of meridianin C and its derivatives remain largely unknown. The aim of the present study was to investigate the effects of meridianin C and its derivatives on MV4‑11 human acute myeloid leukemia cell growth. The parent compound meridianin C did not markedly affect the viability and survival of MV4‑11 cells. By contrast, MV4‑11 cell viability and survival were reduced by meridianin C derivatives, with compound 7a achieving the most prominent reduction. Compound 7a notably inhibited the expression and activity of PIM kinases, as evidenced by reduced B‑cell lymphoma‑2 (Bcl‑2)‑associated death promoter phosphorylation at Ser112. However, meridianin C also suppressed PIM kinase expression and activity, and the pan‑PIM kinase inhibitor AZD1208 only slightly suppressed the survival of MV4‑11 cells. Thus, the anti‑survival effect of compound 7a on MV4‑11 cells was unrelated to PIM kinase inhibition. Moreover, compound 7a induced apoptosis, caspase‑9 and ‑3 activation and poly(ADP‑ribose) polymerase (PARP) cleavage, but did not affect death receptor (DR)‑4 or DR‑5 expression in MV4‑11 cells. Compound 7a also induced the generation of cleaved Bcl‑2, and the downregulation of myeloid cell leukemia (Mcl)‑1 and X‑linked inhibitor of apoptosis (XIAP) in MV4‑11 cells. Furthermore, compound 7a increased eukaryotic initiation factor (eIF)‑2α phosphorylation and decreased S6 phosphorylation, whereas GRP‑78 expression was unaffected. Importantly, treatment with a pan‑caspase inhibitor (z‑VAD‑fmk) significantly attenuated compound 7a‑induced apoptosis, caspase‑9 and ‑3 activation, PARP cleavage, generation of cleaved Bcl‑2 and downregulation of Mcl‑1 and XIAP in MV4‑11 cells. Collectively, these findings demonstrated the strong anti‑survival and pro‑apoptotic effects of compound 7a on MV4‑11 cells through regulation of caspase‑9 and ‑3, Bcl‑2, Mcl‑1, XIAP, eIF‑2α and S6 molecules.Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β
Shuwen Han, Chunlin Zhuang, Wei Zhou, Fener ChenPMID: 33809065 DOI: 10.3390/md19030149
Abstract
Glycogen synthase kinase 3β (GSK-3β) is a widely investigated molecular target for numerous diseases, and inhibition of GSK-3β activity has become an attractive approach for the treatment of diabetes. Meridianin C, an indole-based natural product isolated from marine, has been reported as a potent GSK-3β inhibitor. In the present study, applying the structural-based optimization strategy, the pyrimidine group of meridianin C was modified by introducing different substituents based on the 2-aminopyrimidines-substituted pyrazolo pyridazine scaffold. Among them, compounds
and
showed a much higher glucose uptake than meridianin C (<5%) and the positive compound 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8, 16%), with no significant toxicity against HepG2 cells at the same time. Furthermore, they displayed good GSK-3β inhibitory activities (IC
= 5.85; 24.4 μM). These results suggest that these meridianin C analogues represent novel lead compounds with therapeutic potential for diabetes.
Meridianin C inhibits the growth of YD-10B human tongue cancer cells through macropinocytosis and the down-regulation of Dickkopf-related protein-3
Nam-Sook Park, Yu-Kyoung Park, Mahesh Ramalingam, Anil Kumar Yadav, Hyo-Rim Cho, Victor Sukbong Hong, Kunal N More, Jae-Hoon Bae, David Bishop-Bailey, Junko Kano, Masayuki Noguchi, Ik-Soon Jang, Kyung-Bok Lee, Jinho Lee, Jong-Soon Choi, Byeong-Churl JangPMID: 30246484 DOI: 10.1111/jcmm.13854








